Ethanone, 1-[4-(3-phenylpropyl)phenyl]-
Description
Ethanone, 1-[4-(3-phenylpropyl)phenyl]- (IUPAC name), is an aromatic ketone characterized by a central acetophenone core substituted at the para position with a 3-phenylpropyl chain. The structure consists of a benzene ring linked to a propan-3-ylphenyl group and an acetyl moiety (C=O). Its reactivity and physical properties are influenced by the electron-donating/withdrawing effects of substituents and steric factors introduced by the phenylpropyl group .
Properties
CAS No. |
113138-08-2 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-[4-(3-phenylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18O/c1-14(18)17-12-10-16(11-13-17)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3 |
InChI Key |
CLSAWEVFOVGWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Ethanone Derivatives
*Calculated based on molecular formula (C₁₇H₁₈O).
Key Observations:
- Hydrophobicity and Solubility: The 3-phenylpropyl substituent in the target compound increases hydrophobicity compared to polar analogs like 1-(3-nitrophenyl)ethanone. This makes it less soluble in aqueous media but ideal for lipophilic applications .
- Thermal Stability : The tert-butyl analog () exhibits higher thermal stability due to steric protection of the ketone group, whereas the phenylpropyl chain may introduce conformational flexibility .
- Reactivity : Bromomethyl and nitro substituents enhance electrophilicity, enabling cross-coupling or substitution reactions. In contrast, the phenylpropyl group may favor π-π stacking in catalytic systems .
Market and Regulatory Considerations
emphasizes the growing demand for bromomethyl-substituted ethanones in Asia-Pacific markets, driven by pharmaceutical manufacturing. The phenylpropyl variant, while niche, may find applications in specialty chemicals . Safety data for the tert-butyl analog () highlight flammability (UN1224) and handling requirements, suggesting similar precautions for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
